molecular formula C13H9FN2 B5602970 3-(4-fluorophenyl)imidazo[1,5-a]pyridine

3-(4-fluorophenyl)imidazo[1,5-a]pyridine

Cat. No.: B5602970
M. Wt: 212.22 g/mol
InChI Key: NDEMGEUZLQDRSE-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)imidazo[1,5-a]pyridine is a useful research compound. Its molecular formula is C13H9FN2 and its molecular weight is 212.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 212.07497646 g/mol and the complexity rating of the compound is 238. The solubility of this chemical has been described as 14.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical Investigation in Liposome Models

Imidazo[1,5-a]pyridine has been utilized as a scaffold for developing emissive compounds in various fields, including optoelectronics, coordination chemistry, sensors, and chemical biology. Due to its compact shape and remarkable photophysical properties, it is an excellent candidate for cell membrane probes. This property is critical for studying membrane dynamics, hydration, and fluidity, which are essential for monitoring cellular health and exploring biochemical pathways. A study highlighted the synthesis of five imidazo[1,5-a]pyridine-based fluorophores and their successful intercalation in lipid bilayers, indicating their potential as fluorescent membrane probes (Renno et al., 2022).

Fluorescence Switching and pH-Sensors

Imidazo[1,5-a]pyridinium ions, identified as highly emissive and water-soluble fluorophores, show potential in fluorescence switching, making them suitable as pH-sensors with dual emission pathways. Their emission properties can be significantly altered by synthetic modifications, offering distinct de-excitation pathways responsive to pH changes (Hutt et al., 2012).

Fluorescent Property Enhancement

Imidazo[1,2-a]pyridines and pyrimidines, as organic fluorophores, have been investigated for their enhanced luminescent properties with various substituents. The addition of a hydroxymethyl group has been hypothesized and demonstrated to enhance fluorescence intensity, making them applicable in biomarkers and photochemical sensors (Velázquez-Olvera et al., 2012).

Low-Cost Emitters with Large Stokes' Shift

Imidazo[1,5-a]pyridine derivatives have been synthesized as low-cost emitters with large Stokes' shifts. These compounds have absorption and emission maxima in specific ranges, making them suitable for applications in optoelectronics and as luminescent materials when dispersed in resins (Volpi et al., 2017).

Antiviral Properties

Imidazo[1,2-a]pyridine derivatives have shown potential as antiviral agents. For instance, certain compounds in this class demonstrated inhibitory properties against bovine viral diarrhoea virus (BVDV) and hepatitis C virus (HCV), indicating their potential in antiviral drug development (Enguehard-Gueiffier et al., 2013).

Mechanism of Action

While specific information on the mechanism of action for “3-(4-fluorophenyl)imidazo[1,5-a]pyridine” is not available, imidazo[1,5-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry .

Future Directions

Imidazo[1,5-a]pyridine derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging . Further investigations on the use of the imidazo[1,5-a]pyridine scaffold are encouraged .

Properties

IUPAC Name

3-(4-fluorophenyl)imidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2/c14-11-6-4-10(5-7-11)13-15-9-12-3-1-2-8-16(12)13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEMGEUZLQDRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N2C=C1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804729
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.